molecular formula C20H20F3N3O3 B3007560 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 941895-60-9

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3007560
CAS No.: 941895-60-9
M. Wt: 407.393
InChI Key: KSYBCSCGQBXPGF-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H20F3N3O3 and its molecular weight is 407.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Novel heterocyclic compounds, including derivatives of benzodifuran and thiazolopyrimidine, have been synthesized from reactions involving components similar to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. These compounds were evaluated for their cyclooxygenase inhibition, showing significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anticonvulsant and Analgesic Properties

A series of acetamides derived from a similar structural framework exhibited protective effects in models of epilepsy and significant analgesic activity without impairing motor coordination. This suggests potential applications in the treatment of neurological disorders (Obniska et al., 2015).

Antimicrobial Activities

Compounds with a piperazine derivative core have shown antimicrobial activities against various microorganisms, indicating their potential as a basis for developing new antimicrobial agents (Bektaş et al., 2010).

Cytotoxic Activities

Research into marine actinobacterium Streptomyces sp. KMM 7210 has led to the isolation of compounds with structural similarities, showing cytotoxic activities that could inform cancer research or the development of new anticancer drugs (Sobolevskaya et al., 2007).

Antiarrhythmic Potential

Studies suggest that ranolazine, with a structure incorporating elements similar to the chemical , exhibits antiarrhythmic activity, especially in the treatment of atrial fibrillation. This points to the potential of related compounds in cardiac arrhythmia management (Hancox & Doggrell, 2010).

PET Imaging Applications

The synthesis and evaluation of compounds for potential use in PET imaging, especially targeting D3 receptors, highlight the broader applicability of piperazine derivatives in biomedical imaging and diagnostics (Kuhnast et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide are the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. The binding affinity of the compound to these receptors is in the range from 22 nM to 250 nM . The interaction of the compound with its targets results in changes in the function of these receptors, which can lead to various effects at the molecular and cellular levels.

Biochemical Pathways

The biochemical pathways affected by the action of this compound are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations have been used to study the pharmacokinetics of this compound .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-29-17-7-5-16(6-8-17)25-9-11-26(12-10-25)19(28)18(27)24-15-4-2-3-14(13-15)20(21,22)23/h2-8,13H,9-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYBCSCGQBXPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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